![molecular formula C10H20ClN B1326504 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride CAS No. 959579-91-0](/img/structure/B1326504.png)
7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride
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Overview
Description
The compound 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride is a derivative of the 1-azaspiro[4.4]nonane ring system, which is a core structure in several bioactive natural products. This ring system is particularly significant due to its presence in cephalotaxine, a compound that has shown pronounced antileukemic activity, especially in the form of its a-alkylmalate monomethyl esters such as homoharringtonine. These esters have been effective in treating patients with chronic myelogenous leukemia resistant to other chemotherapies .
Synthesis Analysis
The synthesis of 1-azaspiro[4.4]nonane derivatives has been a subject of interest due to their biological significance. The novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes, which are closely related to 7,8-Dimethyl-1-azaspiro[4.4]nonane, involves a diiron nonacarbonyl-assisted spirocyclization reaction. This method was used to synthesize a diastereomer of 1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile, showcasing the potential for creating complex spirocyclic structures .
Molecular Structure Analysis
The molecular structure of the synthesized 1-azaspiro[4.4]nonane derivative was confirmed using NOESY NMR spectroscopy, which identified the compound as the (5R*, 6S*, 7S*, 9S*)-diastereomer. This level of stereochemical detail is crucial for understanding the biological activity of the compound, as different diastereomers can have significantly different effects in biological systems .
Chemical Reactions Analysis
While the specific chemical reactions of 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride are not detailed in the provided papers, the general reactivity of the 1-azaspiro[4.4]nonane ring system suggests that it can be used as a template for constructing synthetic receptors and as intermediates in the synthesis of enzyme inhibitors. The versatility of this ring system in chemical synthesis highlights its potential for creating a wide range of bioactive molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride are not explicitly discussed in the provided papers. However, the properties of similar 1-azaspiro[4.4]nonane derivatives, such as solubility, melting point, and stability, would be influenced by the presence of the spirocyclic structure and the substituents attached to it. These properties are important for the practical use of the compound in pharmaceutical applications, as they affect its formulation, storage, and delivery in a biological context .
Scientific Research Applications
Synthesis and Chemical Properties
The scientific investigations into 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride primarily focus on its synthesis and potential applications in medicinal chemistry and materials science. A key area of research involves the novel synthesis methods for creating azaspiro compounds, which are valued for their complex structures and potential pharmacological activities. For example, Gravestock and McKenzie (2002) detailed a method for synthesizing tetrasubstituted azaspiro[4.4]nonanes, demonstrating the chemical versatility and potential for creating diverse derivatives of 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride (Gravestock & McKenzie, 2002).
Biological and Pharmacological Activities
The biological and pharmacological exploration of azaspiro compounds includes their potential as immunomodulatory agents. For instance, research by Badger et al. (1990) on azaspiranes (structurally related compounds) highlighted their antiarthritic and suppressor cell-inducing activities, pointing towards a therapeutic potential in autoimmune diseases and tissue transplantation (Badger et al., 1990). Similarly, another study by Badger et al. (1990) on SK&F 105685, an azaspirane, showcased its ability to induce non-specific suppressor cells in rats, further emphasizing the immunomodulatory capabilities of azaspiro compounds (Badger et al., 1990).
Application in Synthesis of Bioactive Compounds
Further research extends to the synthesis of bioactive compounds where azaspiro[4.4]nonane derivatives act as key intermediates or core structures. For example, Sinibaldi and Canet (2008) reviewed strategies for synthesizing spiroaminals, including azaspiro[4.4]nonane derivatives, highlighting their significance in creating compounds with notable biological activities (Sinibaldi & Canet, 2008).
Safety and Hazards
properties
IUPAC Name |
7,8-dimethyl-1-azaspiro[4.4]nonane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-8-6-10(7-9(8)2)4-3-5-11-10;/h8-9,11H,3-7H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEKDAXNEUTRHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCCN2)CC1C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride |
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